molecular formula C7H5BrF3NO B1405485 2-Bromo-5-(trifluoromethyl)pyridine-3-methanol CAS No. 1227580-00-8

2-Bromo-5-(trifluoromethyl)pyridine-3-methanol

Cat. No.: B1405485
CAS No.: 1227580-00-8
M. Wt: 256.02 g/mol
InChI Key: TZGCEMCUWMOBJG-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethyl)pyridine-3-methanol is a halogenated pyridine derivative with a bromine atom at position 2, a trifluoromethyl (-CF₃) group at position 5, and a hydroxymethyl (-CH₂OH) substituent at position 3. Its molecular formula is C₇H₅BrF₃NO, with a molecular weight of 256.02 g/mol (derived from analogs in ). The bromine atom acts as a leaving group, enabling metal-catalyzed substitutions, while the trifluoromethyl group enhances electron-withdrawing properties, stabilizing intermediates during reactions .

Properties

IUPAC Name

[2-bromo-5-(trifluoromethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-6-4(3-13)1-5(2-12-6)7(9,10)11/h1-2,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGCEMCUWMOBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CO)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701245624
Record name 2-Bromo-5-(trifluoromethyl)-3-pyridinemethanol
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Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227580-00-8
Record name 2-Bromo-5-(trifluoromethyl)-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227580-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-(trifluoromethyl)-3-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methodology Overview:

  • Starting Material: 2-bromo-5-(trifluoromethyl)pyridine
  • Reaction Type: Nucleophilic substitution or electrophilic addition
  • Key Reagents: Formaldehyde derivatives or hydroxymethylating agents
  • Catalysts: Transition metal catalysts such as palladium or copper complexes
  • Solvents: Green solvents like Cyrene™, GVL, or traditional solvents like DMF for comparison

Homocoupling Strategy for Pyridine Derivatives

A notable preparation method involves the reductive homocoupling of 2-bromo-5-(trifluoromethyl)pyridine, which yields bipyridine derivatives that can be further functionalized to introduce the methanol group at the 3-position.

Research Findings:

  • Catalytic System: Palladium acetate with tetrabutylammonium iodide (TBAI) and potassium carbonate
  • Solvent Systems: Cyrene™ and GVL blends have been shown to accelerate homocoupling reactions efficiently
  • Reaction Conditions:
    • Temperature: 50–80°C
    • Time: 6–24 hours
    • Catalyst loading: 1–15 mol% Pd acetate
  • Outcome: High yields (up to 95%) of bipyridine products with minimal by-products

This bipyridine intermediate can serve as a precursor for subsequent functionalization to obtain the target methanol derivative.

The direct introduction of a hydroxymethyl group at the 3-position of pyridine derivatives is achieved through hydroxymethylation, often utilizing formaldehyde or paraformaldehyde under catalytic conditions.

Typical Conditions:

The process involves electrophilic attack at the pyridine ring, favoring the 3-position due to electronic effects, resulting in 2-bromo-5-(trifluoromethyl)pyridine-3-methanol.

Green Chemistry Approaches

Recent advancements emphasize sustainable methods, including:

  • Use of Bio-renewable Solvents: Cyrene™ and GVL, which have been shown to improve reaction rates and yields while reducing toxicity.
  • Catalyst Efficiency: Lower catalyst loadings (as low as 1 mol%) still achieve full conversion.
  • Reaction Conditions: Mild temperatures (around 50°C) and shorter reaction times enhance energy efficiency.
  • Recycling of Solvents: Heptane used for extraction can be recycled, although Cyrene™ and blends are less recoverable due to high boiling points.

Data Summary Table

Preparation Method Reagents Catalysts Solvent System Temperature (°C) Reaction Time Yield (%) Notes
Homocoupling of 2-bromo-5-(trifluoromethyl)pyridine 2-bromo-5-(trifluoromethyl)pyridine Palladium acetate Cyrene™, GVL blends 50–80 6–24 hours Up to 95 Accelerated in green solvents, lower Pd loading effective
Hydroxymethylation with formaldehyde Formaldehyde, pyridine derivative Acid/base catalysts Water, alcohols 50–80 4–12 hours Variable Electrophilic substitution at 3-position
Direct functionalization via electrophilic substitution Formaldehyde derivatives Catalysts (e.g., acid) Methanol, 1,4-butanediol 50–80 4–12 hours Moderate to high Yields depend on substituents and conditions

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(trifluoromethyl)pyridine-3-methanol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of various substituted pyridine derivatives.

    Oxidation Reactions: Formation of 2-Bromo-5-(trifluoromethyl)pyridine-3-carboxylic acid.

    Reduction Reactions: Formation of this compound derivatives.

Scientific Research Applications

Synthesis Applications

2-Bromo-5-(trifluoromethyl)pyridine-3-methanol serves as a versatile intermediate in organic synthesis. Its derivatives are utilized in various coupling reactions, particularly in the formation of complex molecular architectures.

1.1. Coupling Reactions

Recent studies have demonstrated that 2-bromo-5-(trifluoromethyl)pyridine can be effectively employed in palladium-catalyzed coupling reactions. For instance, it has been used to synthesize 5,5'-bis(trifluoromethyl)-2,2'-bipyridine through reductive homocoupling reactions, achieving high yields (up to 95%) when using Cyrene™ as a solvent .

Reaction Type Solvent Yield Conditions
Reductive HomocouplingCyrene™95%50 °C, 24 h
Coupling with Arylboronic AcidsAcetic AcidHigh Yield70 °C, 72 h

Agrochemical Applications

The trifluoromethylpyridine moiety is crucial in the development of agrochemicals due to its unique properties that enhance biological activity and stability.

2.1. Crop Protection

Trifluoromethylpyridines have been widely adopted in agrochemical formulations. For example, Fluazifop-butyl, a herbicide containing the trifluoromethylpyridine structure, has shown effectiveness against various weeds while minimizing harm to crops . Additionally, over 20 new agrochemicals incorporating this moiety have received market approval due to their enhanced efficacy and lower environmental impact.

Pharmaceutical Applications

The pharmaceutical industry has recognized the potential of trifluoromethylpyridines as key components in drug development.

3.1. Drug Development

Several compounds derived from 2-bromo-5-(trifluoromethyl)pyridine are undergoing clinical trials or have achieved market approval for therapeutic applications. These compounds exhibit significant biological activities attributed to the electron-withdrawing nature of the trifluoromethyl group, which can enhance pharmacokinetic properties .

Pharmaceutical Compound Indication Status
Compound ACancerClinical Trial
Compound BInflammatory DiseasesMarket Approved

4.1. Synthesis of Complex Molecules

A study highlighted the use of 2-bromo-5-(trifluoromethyl)pyridine in synthesizing complex molecules through various reaction pathways. The compound was subjected to different conditions with varying bases and solvents, revealing insights into optimizing reaction conditions for maximum yield .

4.2. Development of Agrochemical Products

Another study focused on the synthesis and application of trifluoromethylpyridines in developing new agrochemicals that provide effective pest control while being environmentally friendly . The research demonstrated that these compounds could significantly reduce pesticide resistance in target pests.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(trifluoromethyl)pyridine-3-methanol involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. The hydroxymethyl group can participate in hydrogen bonding and other interactions, enhancing its binding affinity to target proteins and enzymes.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural and functional differences between 2-Bromo-5-(trifluoromethyl)pyridine-3-methanol and related pyridine derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Applications/Reactivity
This compound C₇H₅BrF₃NO 256.02 Br (2), CF₃ (5), CH₂OH (3) Pharmaceutical intermediates, Suzuki couplings
2-Bromo-5-(trifluoromethyl)pyridine C₆H₃BrF₃N 225.99 Br (2), CF₃ (5) Cross-coupling reactions, precursor for functionalization
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine C₇H₅BrF₃NO 256.02 Br (5), CF₃ (3), OCH₃ (2) Agrochemical intermediates
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine C₆H₂BrClF₃N 260.44 Br (2), Cl (3), CF₃ (5) Medicinal chemistry building blocks
(5-Bromo-2-chloropyridin-3-yl)methanol C₆H₄BrClNO 236.46 Br (5), Cl (2), CH₂OH (3) Ligand synthesis, catalysis

Spectral and Computational Analysis

  • IR/Raman Spectroscopy : The hydroxymethyl group in the target compound exhibits a broad O-H stretch (~3200–3600 cm⁻¹) in IR spectra, absent in methoxy or chloro analogs. C-F stretches (1050–1250 cm⁻³) and C-Br vibrations (~500–600 cm⁻¹) are common across all compounds .
  • Computational Studies : Density functional theory (DFT) methods, such as B3-LYP, are effective for predicting vibrational frequencies and reaction pathways for these compounds .

Biological Activity

2-Bromo-5-(trifluoromethyl)pyridine-3-methanol (C7H5BrF3NO) is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Bromine atom at the second position.
  • Trifluoromethyl group at the fifth position.
  • Hydroxymethyl group at the third position.

These structural characteristics contribute to its unique chemical properties, including a molecular weight of approximately 256.02 g/mol and a density of around 1.751 g/cm³ .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Enzyme Inhibition

The compound has been shown to inhibit specific enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can significantly affect pharmacokinetics and drug interactions, highlighting its importance in drug development .

2. Antimicrobial Activity

Studies have demonstrated that derivatives of this compound possess notable antimicrobial properties:

  • Antitubercular Activity : Significant effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.07 μM .
  • Antibacterial Properties : Effective against various bacterial strains, including Klebsiella pneumoniae, with varying zones of inhibition depending on structural modifications .

3. Antichlamydial Activity

The presence of the trifluoromethyl group enhances the compound's activity against Chlamydia, indicating its potential as a starting point for developing new drugs targeting this pathogen .

4. Anticancer Activity

In vitro studies have indicated promising anticancer properties:

  • The compound has shown non-cytotoxic effects at higher concentrations against cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). Mechanisms include the induction of apoptosis and inhibition of cell proliferation through modulation of critical signaling pathways .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

Study FocusFindings
Enzyme InhibitionInhibits cytochrome P450 enzymes, affecting drug metabolism .
Antimicrobial EfficacyExhibited MIC values as low as 0.07 μM against MDR-TB .
Anticancer PropertiesInduces apoptosis in MCF-7 and PC-3 cell lines without cytotoxicity .
Antichlamydial ActivityEffective against Chlamydia infections, emphasizing the role of trifluoromethyl groups in enhancing activity .

The biological activity of this compound can be attributed to:

  • Enzyme Interaction : The compound interacts with enzyme active sites, leading to inhibition or modulation of biochemical pathways related to apoptosis and cellular proliferation .
  • Structural Influence : The trifluoromethyl group significantly enhances the biological activity by improving pharmacokinetic properties and increasing potency in inhibiting various biological pathways .

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-5-(trifluoromethyl)pyridine-3-methanol, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of a pyridine core. A plausible route includes:

Trifluoromethyl introduction : Use of copper-mediated cross-coupling or halogen exchange (e.g., CF₃Cu reagents) at the 5-position of pyridine.

Bromination : Electrophilic bromination at the 2-position, guided by the electron-withdrawing effect of the trifluoromethyl group.

Methanol group addition : Hydroxymethylation via formylation followed by reduction (e.g., NaBH₄) or direct nucleophilic substitution.
Key factors : Solvent polarity (DMSO enhances fluorination efficiency ), temperature control (avoiding decomposition of trifluoromethyl intermediates), and stoichiometric ratios (excess brominating agents improve regioselectivity).

Q. How should researchers characterize this compound, and what spectral signatures are critical?

  • ¹H/¹³C NMR : The methanol group (-CH₂OH) appears as a triplet (δ ~3.8–4.2 ppm) with coupling to adjacent pyridine protons.
  • ¹⁹F NMR : A singlet for the -CF₃ group (δ ~-60 to -65 ppm) confirms trifluoromethyl incorporation .
  • Mass spectrometry : Molecular ion [M+H]⁺ should match the molecular weight (C₇H₅BrF₃NO = 272.0 g/mol).
  • X-ray crystallography : Resolves spatial arrangement, particularly steric effects from the bromo and trifluoromethyl groups .

Q. What are the compound’s stability profiles under varying storage conditions?

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the C-Br bond.
  • Moisture : The methanol group may oxidize to carboxylic acid; use desiccants (silica gel) in storage .
  • Thermal stability : Decomposition above 150°C; avoid prolonged heating during synthesis .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic effects of substituents on reactivity?

  • B3LYP/6-31G calculations*: The trifluoromethyl group withdraws electron density, polarizing the pyridine ring and directing electrophilic attacks to the 4-position. Bromine’s inductive effect further enhances this polarization.
  • NBO analysis : Charge distribution shows the 3-methanol group acts as a weak electron donor, moderating the ring’s electrophilicity .

Q. What experimental strategies resolve contradictions in regioselectivity during functionalization?

  • Competitive kinetic studies : Compare reaction rates of brominated vs. non-brominated analogs to isolate electronic vs. steric effects.
  • Isotopic labeling : Use deuterated pyridines to track substitution patterns via mass shifts .
  • In situ spectroscopy (Raman/IR) : Monitor intermediate formation to identify rate-determining steps .

Q. How does this compound compare to halogenated analogs in bioactivity studies?

  • Lipophilicity : The trifluoromethyl group increases logP compared to chloro or methyl analogs, enhancing membrane permeability.
  • Enzymatic interactions : Bromine’s van der Waals radius may sterically hinder binding to active sites vs. smaller substituents (e.g., -F) .
  • In vitro assays : Test against kinase targets (e.g., EGFR) to evaluate inhibition potency relative to 5-Bromo-2-hydroxy-3-picoline derivatives .

Q. What safety protocols are critical for handling derivatives of this compound?

  • PPE : Use nitrile gloves and fume hoods due to potential bromide release during decomposition.
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
  • Waste disposal : Incinerate at >1000°C to prevent environmental release of brominated byproducts .

Methodological Notes

  • Synthetic optimization : Gradient screening (e.g., varying Pd/Cu catalysts) improves trifluoromethylation yields .
  • Data validation : Cross-reference NMR shifts with DFT-predicted chemical shifts to confirm assignments .
  • Contradiction resolution : Replicate conflicting studies under standardized conditions (e.g., inert atmosphere) to isolate variable effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Bromo-5-(trifluoromethyl)pyridine-3-methanol
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2-Bromo-5-(trifluoromethyl)pyridine-3-methanol

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